Pyridine-2,6-dicarboxylate

Overview

Description

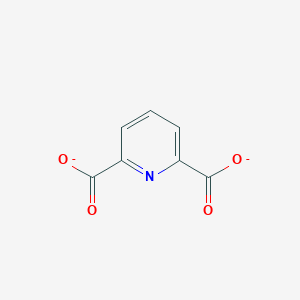

Pyridine-2,6-dicarboxylate (PDC), also known as dipicolinate, is a derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid; C₇H₅NO₄). Its molecular structure features two carboxylate groups at the 2- and 6-positions of the pyridine ring, enabling versatile coordination chemistry and applications in material science, catalysis, and biochemistry . The disodium salt of PDC (C₇H₃NNa₂O₄) is a common precursor for synthesizing esters and metal complexes, with a molecular weight of 211.08 g/mol and high solubility in water (5 g/L at 20°C) .

PDC derivatives, such as dimethyl this compound (C₉H₉NO₄; m.w. 195.17) and diethyl this compound (C₁₁H₁₃NO₄; m.w. 223.23), are synthesized via esterification of the parent acid with alcohols, often catalyzed by acids like p-toluenesulfonic acid (yields up to 95%) . These esters serve as bridging ligands in coordination polymers and periodic mesoporous organosilicas (PMOs) . Notably, PDC-based metal complexes (e.g., Co(II), Ag(II), Cu(II)) exhibit unique geometries and functionalities, such as anticancer activity and Z-DNA stabilization .

Scientific Research Applications

Coordination Chemistry

Pyridine-2,6-dicarboxylate serves as a chelating agent for various metal ions, forming stable complexes that are pivotal in coordination chemistry. The compound's ability to coordinate with transition metals enhances its utility in synthesizing metal-organic frameworks (MOFs) and catalysts.

Key Applications:

- Metal Complex Formation: this compound forms complexes with metals such as copper, zinc, and lanthanides. These complexes exhibit unique electronic properties beneficial for catalysis and material design .

- Synthesis of Lanthanide Coordination Polymers: Research has demonstrated the successful synthesis of lanthanide coordination polymers using pyridine-2,6-dicarboxylic acid as a ligand, which can lead to applications in luminescent materials .

| Metal Ion | Complex Type | Application |

|---|---|---|

| Copper | Copper(II) Complex | Catalysis and material synthesis |

| Zinc | Zinc Complexes | Biological applications and sensors |

| Lanthanides | Coordination Polymers | Photonic devices |

Environmental Applications

This compound has been investigated for its role in environmental remediation. Its derivatives have shown promise in adsorbing heavy metals from aqueous solutions.

Case Study:

- Adsorption of Cu(II) Ions: A study highlighted the use of chitosan crosslinked with pyridine-2,6-dicarboxylic acid for the adsorption of copper ions from water. This approach presents a green chemistry solution for environmental cleanup .

Biological Applications

The biological relevance of this compound is notable due to its pharmacological properties and potential therapeutic applications.

Key Findings:

- Antimicrobial Activity: Derivatives of pyridine-2,6-dicarboxamide have exhibited significant antimicrobial properties against various bacterial strains comparable to conventional antibiotics .

- Neuroprotection Studies: Compounds derived from pyridine-2,6-dicarboxamide have shown potential neuroprotective effects against neurotoxicity induced by amyloid-beta peptides .

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific properties.

Applications:

- Luminescent Materials: The chelation of lanthanides with this compound enhances luminescent properties suitable for optoelectronic applications .

- Sensors and Probes: Its ability to form stable complexes makes it an excellent candidate for developing chemical sensors and probes for detecting metal ions in various environments .

Synthesis of Functional Compounds

This compound is a key building block in synthesizing various functional compounds used in catalysis and molecular switches.

Research Insights:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyridine-2,6-dicarboxylate derivatives, and how can purity be optimized?

this compound derivatives are typically synthesized via esterification of pyridine-2,6-dicarboxylic acid using methanol and sulfuric acid to form dimethyl esters (e.g., dimethyl this compound, P1) . Subsequent hydrazination with hydrazine monohydrate in methanol yields pyridine-2,6-dicarbohydrazide (P2), which can be further functionalized with aldehydes for applications in chemosensors . Purity is optimized through flash chromatography (e.g., heptane/CH₂Cl₂ eluent systems) and spectroscopic validation (¹H/¹³C NMR, FT-IR) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound complexes?

Key methods include:

- X-ray crystallography : Resolves coordination geometry (e.g., [Cu(C₇H₃NO₄)(H₂O)₂] shows distorted octahedral geometry with bond angles O(5)–Cu(1)–O(6) = 92.23°) .

- FT-IR and NMR : Confirm ligand functionalization (e.g., ester-to-hydrazide conversion via carbonyl peak shifts) .

- ESI+-MS and elemental analysis : Validate molecular composition . Software like SHELXL is widely used for small-molecule refinement .

Q. How does this compound act as a ligand in transition-metal complexes?

The ligand binds via its two carboxylate groups and pyridinic nitrogen, forming stable chelates with metals like Cu(II), Mo(VI), and Pr(III). For example, in [Cu(C₇H₃NO₄)(H₂O)₂], the ligand adopts a tridentate O,N,O coordination mode, with Cu–O bond distances ranging from 1.92–2.40 Å . This coordination stabilizes metal centers in catalysis and bioinorganic studies.

Advanced Research Questions

Q. What challenges arise in designing heterometallic frameworks using this compound, and how are they addressed?

Challenges include:

- Coordination competition : Competing binding sites may lead to structural heterogeneity. For example, in Pr(III)-PDA frameworks, hydrothermal synthesis at controlled pH (4–6) ensures selective ligand-metal coordination .

- Crystallization control : Slow diffusion methods or templating agents (e.g., Li⁺ ions in [BaLi(2,6-PyDC)₃(H₂O)]) guide framework topology . Advanced characterization (e.g., single-crystal XRD, TGA-FTIR) is critical for resolving structural ambiguities .

Q. How do contradictory data on DNA interactions of this compound complexes inform mechanistic studies?

Discrepancies arise from:

- Conformational flexibility : Cu(II)-pyridine-2,6-dicarboxylate binds herring sperm DNA via partial intercalation, inducing B-to-Z-DNA transitions in certain sequences .

- Experimental conditions : Tris-HCl buffer pH and ionic strength modulate binding affinity (e.g., Kₐ values range from 10³–10⁴ M⁻¹) . Molecular docking and circular dichroism (CD) spectroscopy are used to reconcile these differences .

Q. What methodological improvements enhance catalytic activity of this compound-based MOFs?

Strategies include:

- Ligand functionalization : Introducing electron-withdrawing groups (e.g., nitro in 4-nitrothis compound) improves redox activity in Mo(VI) and W(VI) complexes .

- Defect engineering : Post-synthetic modification (e.g., solvent-assisted ligand exchange) increases porosity and active site accessibility . Catalytic performance is quantified via turnover frequency (TOF) and cyclic voltammetry .

Comparison with Similar Compounds

Positional Isomers: Pyridine-2,4- and Pyridine-2,5-Dicarboxylates

PDC differs from its isomers in carboxylate group positions, which significantly alter physical properties and reactivity:

The 2,6-isomer's symmetry enhances metal-binding stability compared to 2,4- and 2,5-isomers, which exhibit reduced chelation efficiency .

Ester Derivatives: Substituent Effects

Esterification of PDC with varying alcohols modifies solubility, reactivity, and applications:

Bulky substituents (e.g., 3-methoxybutyl) lower yields due to steric effects, while halogenated derivatives (e.g., bromoethyl) enhance reactivity for further functionalization .

Coordination Chemistry and Metal Complexes

PDC forms more stable complexes with transition metals compared to analogues:

In contrast, pyridine-2,3-dicarboxylate forms less stable Ag(II) complexes, as the asymmetric carboxylate positions disrupt optimal metal coordination .

Properties

Molecular Formula |

C7H3NO4-2 |

|---|---|

Molecular Weight |

165.1 g/mol |

IUPAC Name |

pyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2 |

InChI Key |

WJJMNDUMQPNECX-UHFFFAOYSA-L |

SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-] |

Synonyms |

2,6-dicarboxypyridine 2,6-pyridine dicarboxylate 2,6-pyridinedicarboxylate 2,6-pyridinedicarboxylic acid 3,4-pyridinedicarboxylate dipicolinic acid dipicolinic acid, calcium salt dipicolinic acid, dipotassium salt dipicolinic acid, disodium salt dipicolinic acid, monosodium salt dipicolinic acid, zinc salt pyridine-2,6-dicarboxylic acid zinc dipicolinate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.